1-methyl-4-{[(4-{[(4-methylphenyl)sulfanyl]methyl}phenyl)methyl]sulfanyl}benzene
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Overview
Description
1-methyl-4-{[(4-{[(4-methylphenyl)sulfanyl]methyl}phenyl)methyl]sulfanyl}benzene is an organic compound with a complex structure characterized by multiple benzene rings and sulfanyl groups
Scientific Research Applications
1-methyl-4-{[(4-{[(4-methylphenyl)sulfanyl]methyl}phenyl)methyl]sulfanyl}benzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-4-{[(4-{[(4-methylphenyl)sulfanyl]methyl}phenyl)methyl]sulfanyl}benzene typically involves multi-step organic reactions. One common method includes the reaction of 4-methylbenzenethiol with benzyl chloride under basic conditions to form 4-{[(4-methylphenyl)sulfanyl]methyl}benzene. This intermediate is then further reacted with another equivalent of benzyl chloride in the presence of a base to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-methyl-4-{[(4-{[(4-methylphenyl)sulfanyl]methyl}phenyl)methyl]sulfanyl}benzene undergoes various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding thiol derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, nitrating agents, sulfonating agents
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiol derivatives
Substitution: Halogenated, nitrated, or sulfonated benzene derivatives
Comparison with Similar Compounds
Similar Compounds
1-methyl-4-{[(4-{[(4-methylphenyl)phenyl]methyl}phenyl)methyl]benzene: Lacks the sulfanyl groups, resulting in different chemical properties and reactivity.
1-methyl-4-{[(4-{[(4-methylphenyl)sulfonyl]methyl}phenyl)methyl]sulfonyl}benzene: Contains sulfonyl groups instead of sulfanyl groups, leading to different oxidation states and reactivity.
Uniqueness
1-methyl-4-{[(4-{[(4-methylphenyl)sulfanyl]methyl}phenyl)methyl]sulfanyl}benzene is unique due to its multiple sulfanyl groups, which impart distinct chemical properties and reactivity. These groups allow for diverse chemical modifications and interactions, making the compound valuable for various applications in research and industry.
Properties
IUPAC Name |
1,4-bis[(4-methylphenyl)sulfanylmethyl]benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22S2/c1-17-3-11-21(12-4-17)23-15-19-7-9-20(10-8-19)16-24-22-13-5-18(2)6-14-22/h3-14H,15-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDVMGEHXEXVRFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC2=CC=C(C=C2)CSC3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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